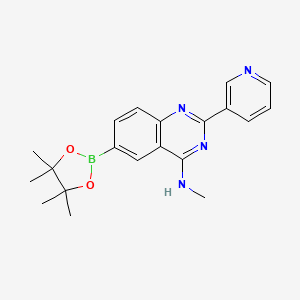![molecular formula C14H20FN3O3S B2597378 4-[4-(4-フルオロフェニル)ピペラジン-1-スルホニル]モルホリン CAS No. 801225-16-1](/img/structure/B2597378.png)
4-[4-(4-フルオロフェニル)ピペラジン-1-スルホニル]モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl group, as well as a morpholine ring
科学的研究の応用
4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
It’s structurally similar compound, para-fluorophenylpiperazine (pfpp), has been found to act mainly as a 5-ht 1a receptor agonist .
Mode of Action
Pfpp, a structurally similar compound, has been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Biochemical Pathways
Given the similarity to pfpp, it might be involved in the serotonin and norepinephrine pathways .
Pharmacokinetics
Pfpp is known to be metabolized in the liver and excreted renally .
Result of Action
Pfpp has been found to have mildly psychedelic and euphoriant effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine rings. One common method involves the reaction of 4-fluoroaniline with piperazine in the presence of a sulfonylating agent to introduce the sulfonyl group. The morpholine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
類似化合物との比較
Similar Compounds
Para-Fluorophenylpiperazine: A piperazine derivative with mildly psychedelic and euphoriant effects.
Quinoline Derivatives: Nitrogen-containing bicyclic compounds with a wide range of biological activities.
Uniqueness
4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine is unique due to its combination of a fluorophenyl group, a sulfonyl group, and both piperazine and morpholine rings. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c15-13-1-3-14(4-2-13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOTYYQIQFNGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
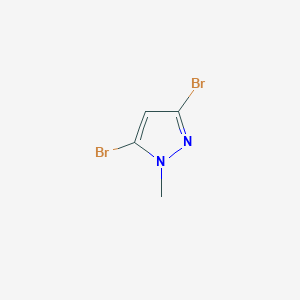
![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2597302.png)
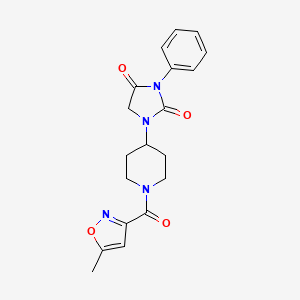
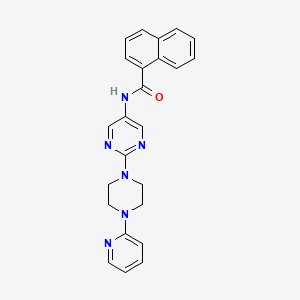

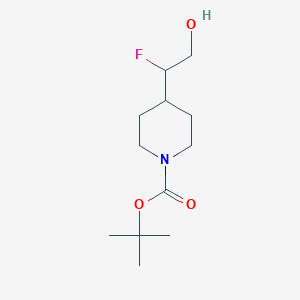
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

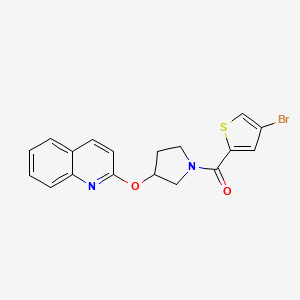
![2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2597317.png)
